
Dicalcium glycerol 1-phosphate glycerol 2-phosphate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicalcium glycerol 1-phosphate glycerol 2-phosphate(2-) is a complex organophosphate compound It is a derivative of glycerol phosphate, which plays a crucial role in various biochemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dicalcium glycerol 1-phosphate glycerol 2-phosphate(2-) typically involves the phosphorylation of glycerol. This can be achieved through enzymatic methods, where glycerol is phosphorylated using specific enzymes such as glycerol kinase . The reaction conditions often include an aqueous medium and a controlled pH to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic synthesis or chemical phosphorylation processes. The choice of method depends on the desired purity and yield. Enzymatic methods are preferred for high-purity applications, while chemical methods may be used for bulk production.
Analyse Chemischer Reaktionen
Types of Reactions
Dicalcium glycerol 1-phosphate glycerol 2-phosphate(2-) can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.
Reduction: The compound can be reduced to form glycerol derivatives.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions include various glycerol derivatives, such as dihydroxyacetone phosphate and glyceraldehyde phosphate, which are important intermediates in metabolic pathways .
Wissenschaftliche Forschungsanwendungen
Dicalcium glycerol 1-phosphate glycerol 2-phosphate(2-) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organophosphates and as a reagent in phosphorylation reactions.
Biology: The compound is involved in metabolic studies, particularly in the glycolysis and gluconeogenesis pathways.
Industry: The compound is used in the production of biodegradable polymers and as an additive in food and cosmetic products
Wirkmechanismus
The mechanism of action of dicalcium glycerol 1-phosphate glycerol 2-phosphate(2-) involves its role as a phosphate donor in biochemical reactions. It participates in the phosphorylation of various substrates, which is essential for energy transfer and signal transduction in cells. The compound targets enzymes involved in metabolic pathways, such as glycerol kinase and glycerol-3-phosphate dehydrogenase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycerol 1-phosphate: A simpler form of the compound, involved in similar biochemical processes.
Glycerol 3-phosphate: Another glycerol derivative with a different phosphate group position, used in lipid biosynthesis.
Dicalcium phosphate: A related compound with applications in biomedicine and industry.
Uniqueness
Dicalcium glycerol 1-phosphate glycerol 2-phosphate(2-) is unique due to its dual phosphate groups, which enhance its reactivity and functionality in biochemical reactions. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H14Ca2O12P2 |
|---|---|
Molekulargewicht |
420.27 g/mol |
IUPAC-Name |
dicalcium;1,3-dihydroxypropan-2-yl phosphate;2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/2C3H9O6P.2Ca/c4-1-3(5)2-9-10(6,7)8;4-1-3(2-5)9-10(6,7)8;;/h2*3-5H,1-2H2,(H2,6,7,8);;/q;;2*+2/p-4 |
InChI-Schlüssel |
LHXWHBFXTISLIV-UHFFFAOYSA-J |
Kanonische SMILES |
C(C(CO)OP(=O)([O-])[O-])O.C(C(COP(=O)([O-])[O-])O)O.[Ca+2].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



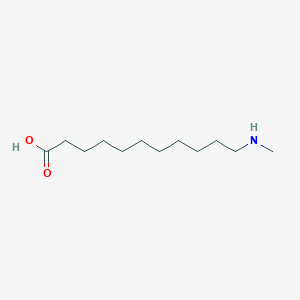
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine](/img/structure/B12508356.png)
![Sodium 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate hydrate](/img/structure/B12508361.png)
![N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12508364.png)
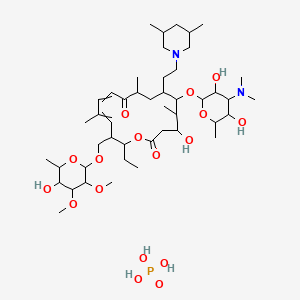
![4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol; maleic acid](/img/structure/B12508387.png)
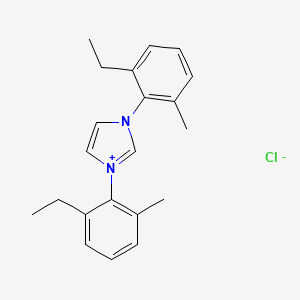
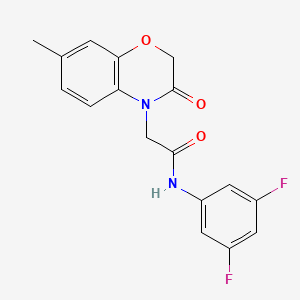
![3-(2,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12508399.png)
![Cobalt(2+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B12508402.png)
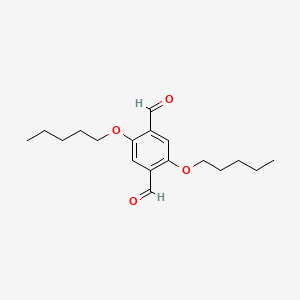
![N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B12508414.png)
![N-(3,5-difluorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12508417.png)
